(1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride
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Overview
Description
(1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride is a chiral amino acid derivative. This compound is notable for its unique structure, which includes a cyclopentane ring with an amino group, a hydroxyl group, and a carboxylic acid group. The hydrochloride form is often used to enhance the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride involves several steps. One method includes the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This reaction builds two chiral centers in the target product . The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .
Industrial Production Methods
The industrial production of this compound focuses on cost-effective and scalable methods. The raw materials used in the synthetic route are widely available and inexpensive, making the process economically viable. The preparation method features a reasonable route, simple operation, and mild reaction conditions, which contribute to high atom economy and low production costs . The method also ensures good stereoselectivity, high optical purity, and stable product quality, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the carboxylic acid group can produce cyclopentanol derivatives.
Scientific Research Applications
(1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor of the plant hormone ethylene.
3-Amino-1-cyclopentanol: A related compound with similar structural features.
Uniqueness
(1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups on the cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-6(5(9)10)2-1-4(8)3-6;/h4,8H,1-3,7H2,(H,9,10);1H/t4-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTVMHLJOPHNJS-SCBRTWSOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](C[C@H]1O)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173999-60-3 |
Source
|
Record name | rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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